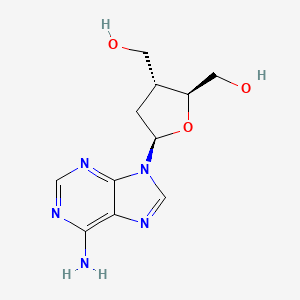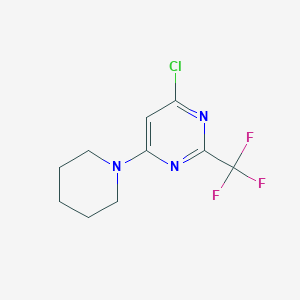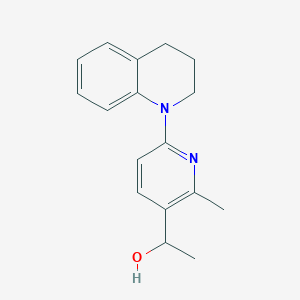
N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxybenzyl group attached to a tetrahydronaphthalen-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several synthetic routes. One common method involves the reductive amination of 3-methoxybenzaldehyde with 1,2,3,4-tetrahydronaphthalen-1-amine. The reaction typically employs a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield the desired amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents may be used to enhance the efficiency of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group on the benzyl ring can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving amines and aromatic compounds.
Biology: The compound is studied for its role in modulating biological processes and its effects on cellular functions.
Medicine: Due to its potential bioactivity, this compound is investigated for its therapeutic applications in treating various diseases.
Industry: The compound’s properties make it useful in the development of pharmaceuticals and other bioactive compounds
Mecanismo De Acción
The mechanism by which N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects involves interaction with specific molecular targets and pathways. One of the primary targets is fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. The compound acts as an inhibitor of FAAH, leading to increased levels of endocannabinoids, which can modulate various physiological processes. This inhibition is time-dependent and may be irreversible or slowly reversible .
Comparación Con Compuestos Similares
N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine can be compared with other similar compounds, such as:
N-(3-Methoxybenzyl)palmitamide: Another FAAH inhibitor with similar bioactivity.
N-(3-Methoxybenzyl)-9Z,12Z-octadecenamide: A compound with similar structural features and biological activity.
N-benzyl-hexadecanamide: A related compound with similar applications in scientific research .
These compounds share structural similarities but may differ in their specific bioactivities and applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C18H21NO |
|---|---|
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
1-[(3-methoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine |
InChI |
InChI=1S/C18H21NO/c1-20-16-9-4-6-14(12-16)13-18(19)11-5-8-15-7-2-3-10-17(15)18/h2-4,6-7,9-10,12H,5,8,11,13,19H2,1H3 |
Clave InChI |
IMQMBDMNRBRDNC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CC2(CCCC3=CC=CC=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline](/img/structure/B11852438.png)
![3-Phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B11852445.png)
![3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11852446.png)










